molecular formula C5H9ClN2O B6611011 methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride CAS No. 2866319-32-4

methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride

Cat. No.: B6611011
CAS No.: 2866319-32-4
M. Wt: 148.59 g/mol
InChI Key: IDDUGZJGQITIEM-UHFFFAOYSA-N
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Description

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is a compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes in the presence of a base . This method provides high yields and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with various substituents, while reduction can produce oxazoline derivatives .

Scientific Research Applications

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.

    Oxazoline: A reduced form of oxazole with a similar ring structure but different reactivity.

    Isoxazole: A structural isomer of oxazole with the nitrogen and oxygen atoms in different positions.

Uniqueness

Methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride is unique due to the presence of both the oxazole ring and the amine group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-1-(1,3-oxazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-8-4-7-5;/h3-4,6H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDUGZJGQITIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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